2'-Deoxy-5-(hydroperoxymethyl)cytidine
Description
Properties
CAS No. |
183945-25-7 |
|---|---|
Molecular Formula |
C10H15N3O6 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-amino-5-(hydroperoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O6/c11-9-5(4-18-17)2-13(10(16)12-9)8-1-6(15)7(3-14)19-8/h2,6-8,14-15,17H,1,3-4H2,(H2,11,12,16)/t6-,7+,8+/m0/s1 |
InChI Key |
LWBPLZRMBYBJGR-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)COO)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)COO)CO)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically starts from 2'-deoxycytidine or its protected derivatives.
- Introduction of the hydroperoxymethyl group at the 5-position is achieved via selective oxidation or functional group transformation of the 5-position substituent on the cytosine ring.
- Protection of sugar hydroxyl groups (e.g., 3' and 5' hydroxyls) is often necessary to prevent side reactions during modification of the nucleobase.
Oxidative Functionalization at the 5-Position
- The hydroperoxymethyl group can be introduced by oxidation of 5-(hydroxymethyl)-2'-deoxycytidine, which itself is prepared by selective hydroxymethylation at the 5-position.
- Controlled oxidation methods, such as using mild oxidants under low temperature, are employed to convert the hydroxymethyl group to the hydroperoxymethyl group without overoxidation to aldehydes or carboxylic acids.
Catalytic Cross-Coupling Methods
- Recent advances include the use of Suzuki-Miyaura cross-coupling reactions to modify the 5-position of 2'-deoxycytidine derivatives bearing halogen substituents (e.g., 5-iodo-2'-deoxycytidine).
- Flow chemistry techniques have been developed to accelerate these cross-coupling reactions, reducing reaction times from hours to minutes and improving yields while minimizing by-products.
- These methods allow the introduction of various substituents at the 5-position, which can be further transformed into hydroperoxymethyl groups through subsequent oxidation steps.
Detailed Preparation Methodology
Research Findings and Optimization
- Flow synthesis advantages: The use of plugged flow reactors for cross-coupling reactions on 5-halogenated nucleosides has demonstrated significant reduction in reaction time and solvent use, with improved product purity and yield.
- Catalyst selection: Palladium-based catalysts such as SerrKap Palladacycle have been effective in Suzuki-Miyaura coupling of 5-iodo-2'-deoxycytidine with arylboronic acids, facilitating subsequent functional group transformations.
- Protection strategy impact: Acetyl protecting groups are preferred for economic and environmental reasons, while silyl ethers allow selective deprotection of the nucleobase amino group, which can be advantageous for certain synthetic routes.
- Oxidation control: The hydroperoxymethyl group’s reactivity necessitates careful control of oxidation conditions to prevent conversion to aldehydes or carboxylic acids, which are more stable but chemically distinct compounds.
Comparative Table of Related Cytidine Derivatives
| Compound Name | Modification at 5-Position | Stability/Reactivity | Notes |
|---|---|---|---|
| 2'-Deoxycytidine | None | Stable | Standard nucleoside base |
| 5-Hydroxymethyl-2'-deoxycytidine | Hydroxymethyl (-CH2OH) | Moderately reactive | Precursor to hydroperoxymethyl derivative |
| 2'-Deoxy-5-(hydroperoxymethyl)cytidine | Hydroperoxymethyl (-CH2OOH) | Highly reactive, sensitive | Unique oxidative stress marker |
| 5-Methyl-2'-deoxycytidine | Methyl (-CH3) | More stable, less reactive | Common epigenetic modification |
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-(hydroperoxymethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroperoxymethyl group can be further oxidized to form different functional groups.
Reduction: Reduction reactions can convert the hydroperoxymethyl group back to a hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2’-Deoxy-5-formylcytidine, while reduction can revert it to 2’-Deoxy-5-(hydroxymethyl)cytidine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-(hydroperoxymethyl)cytidine involves its incorporation into DNA, where it can interfere with normal cellular processes. The hydroperoxymethyl group can form reactive intermediates that cause DNA strand breaks or cross-links, leading to cell death. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
5-Methyl-2'-deoxycytidine (5-mdC)
- Structure : A methyl group at the 5-position of cytidine.
- Function : Precursor to 5hmdC; maintains DNA methylation patterns critical for gene silencing .
- Stability : Susceptible to oxidation by TET enzymes to form 5hmdC .
- Applications : Used in epigenetic studies to map methylation sites. Unlike 5hmdC, it lacks utility in demethylation pathway analysis .
2'-Deoxy-5-azacytidine (Decitabine)
- Structure : A nitrogen atom replaces carbon at the 5-position.
- Function : Hypomethylating agent that inhibits DNA methyltransferases, reactivating tumor suppressor genes .
- Stability : Prone to hydrolytic decomposition under acidic conditions, requiring careful formulation .
- Applications : Clinically approved for myelodysplastic syndromes and acute myeloid leukemia. Unlike 5hmdC, it directly alters methylation rather than participating in demethylation .
2'-Deoxy-1-methylpseudocytidine
- Structure : A pseudocytidine analog with a methyl group at the 1-position.
- Function: Pairs with 2'-deoxyisoguanosine in synthetic genetic systems .
- Stability : Resists acid-catalyzed depyrimidinylation, unlike 2'-deoxy-5-methylisocytidine .
- Applications: Cost-effective alternative for oligonucleotide synthesis in diagnostics and synthetic biology .
5-Iodo-2'-deoxycytidine
- Structure : Iodine substitution at the 5-position.
- Function : Antiviral activity against herpes simplex virus .
- Stability : Metabolized to 5-iodo-2'-deoxyuridine, which inhibits viral DNA polymerase .
- Applications : Primarily a research tool for studying nucleotide metabolism and antiviral mechanisms .
2',2'-Difluorodeoxycytidine (Gemcitabine)
- Structure : Difluoro modification at the 2'-position.
- Function : Inhibits ribonucleotide reductase, depleting dNTP pools and halting DNA synthesis .
- Stability : Metabolized to active diphosphate and triphosphate forms intracellularly .
- Applications : Used clinically for pancreatic, breast, and ovarian cancers. Unlike 5hmdC, it is cytotoxic rather than epigenetic .
5-Carboxy-2'-deoxycytidine (5cadC) and 5-Formyl-2'-deoxycytidine (5fdC)
- Structure : Oxidized derivatives of 5hmdC with carboxyl or formyl groups.
- Function : Terminal products of TET-mediated demethylation, excised by thymine DNA glycosylase (TDG) .
- Stability : Less stable than 5hmdC due to higher reactivity .
- Applications : Biomarkers for advanced DNA demethylation states, with roles in gene regulation .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | Key Modification | Primary Function | Stability Considerations |
|---|---|---|---|---|---|
| 5hmdC | C₁₀H₁₅N₃O₅ | 257.25 g/mol | 5-hydroxymethyl | Epigenetic demethylation intermediate | Stable in neutral pH |
| 5-mdC | C₁₀H₁₅N₃O₄ | 241.24 g/mol | 5-methyl | DNA methylation maintenance | Oxidized by TET enzymes |
| Decitabine | C₈H₁₂N₄O₄ | 228.21 g/mol | 5-aza substitution | DNA hypomethylation | Degrades in acidic conditions |
| Gemcitabine | C₉H₁₁F₂N₃O₄ | 263.20 g/mol | 2',2'-difluoro | Ribonucleotide reductase inhibition | Metabolized intracellularly |
Research Findings and Key Insights
- Synthesis: 5hmdC phosphoramidites are synthesized via cyanoethyl ether protection, achieving >90% yield . Decitabine requires stabilization against hydrolysis using oligodeoxynucleotides for effective delivery .
- Epigenetic Roles : 5hmdC levels correlate with tumor suppressor gene activation in ovarian and colon cancers . Loss of 5hmdC is linked to MLH1 promoter hypermethylation, reversible by Decitabine .
- Stability : Acid lability of 2'-deoxy-5-methylisocytidine limits its use, whereas 2'-deoxy-1-methylpseudocytidine offers enhanced robustness .
- Clinical Relevance : Gemcitabine’s diphosphate form inhibits ribonucleotide reductase at IC₅₀ = 0.3 µM, making it 10× more potent than hydroxyurea .
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